molecular formula C7H8N4 B1641759 6,7-Dimethyl-7H-purine

6,7-Dimethyl-7H-purine

Cat. No.: B1641759
M. Wt: 148.17 g/mol
InChI Key: HRPZEUFJNWEVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethyl-7H-purine is a chemical compound belonging to the class of purine analogues. Purines are fundamental structures in biochemistry, forming key components of DNA, RNA, and coenzymes. Consequently, synthetic purine analogues are of significant interest in medicinal chemistry and pharmacology research, particularly in the development of novel therapeutic agents . Recent scientific investigations highlight the substantial research value of 6,7-disubstituted-7H-purine derivatives. These compounds have been designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are critical tyrosine kinases involved in cell proliferation and survival pathways . Studies show that such analogues can act as dual EGFR/HER2 tyrosine kinase inhibitors, effectively blocking kinase activity and downstream signaling. This mechanism can induce G2/M cell cycle arrest and promote apoptosis (programmed cell death) in human breast cancer cell lines, including Lapatinib-resistant varieties . The purine core serves as a versatile scaffold, and substitutions at the 6 and 7 positions are considered crucial for achieving potent dual kinase inhibition and selective anti-proliferative effects against cancer cells . This makes this compound a valuable intermediate or precursor for researchers exploring new anticancer agents and studying signal transduction mechanisms. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6,7-dimethylpurine

InChI

InChI=1S/C7H8N4/c1-5-6-7(9-3-8-5)10-4-11(6)2/h3-4H,1-2H3

InChI Key

HRPZEUFJNWEVQX-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=N1)N=CN2C

Canonical SMILES

CC1=C2C(=NC=N1)N=CN2C

Origin of Product

United States

Elucidation of Chemical Reactivity and Mechanistic Pathways of Dimethylated 7h Purine Systems

Nucleophilic Substitution Reactions on the Purine (B94841) Ring System

The purine ring is susceptible to nucleophilic attack at positions 2, 6, and 8. nih.gov These reactions are fundamental to the synthesis of a wide array of purine derivatives.

Reactivity of Halogenated Dimethylated Purines

Halogenated purines, such as 6-chloropurine (B14466) derivatives, are key intermediates for further chemical modifications. The chlorine atom at the C6 position can be readily displaced by various nucleophiles. For instance, 7-(tert-butyl)-6-chloropurine can undergo reactions to introduce oxygen, sulfur, and nitrogen-containing functional groups at the C6 position. nih.govacs.org Alkaline hydrolysis of 7-(tert-butyl)-6-chloropurine yields the corresponding hypoxanthine (B114508) analogue. nih.govacs.org Similarly, treatment with sodium hydrosulfide (B80085) leads to the formation of the sulfur analogue. nih.govacs.org

The reactivity of halogenated purines is also evident in the synthesis of various biologically active compounds. For example, 6-bromo-7-[11C]methylpurine has been synthesized for use in assessing the activity of Multidrug resistance-associated protein 1 (MRP1). nih.gov The synthesis often involves the methylation of 6-bromopurine (B104554), which can result in a mixture of N7 and N9 isomers. nih.gov

The following table summarizes the nucleophilic substitution reactions of a halogenated purine derivative:

ReactantNucleophileProductReference
7-(tert-butyl)-6-chloro-7H-purineH₂O7-(tert-butyl)-7H-purin-6-ol acs.org
7-(tert-butyl)-6-chloro-7H-purineNaSH7-(tert-butyl)-6-thio-7H-purine nih.gov
7-(tert-butyl)-6-chloro-7H-purineNaN₃7-(tert-butyl)-6-azido-7H-purine nih.gov

Influence of Deprotonation on Purine Reactivity in Basic Media

The reactivity of the purine ring can be significantly influenced by the reaction conditions, particularly the pH. In basic media, deprotonation of the purine ring can occur, leading to the formation of an anion. This anion is generally more reactive towards electrophiles. Direct alkylation of purine derivatives with alkyl halides is often carried out under basic conditions, which can lead to a mixture of N7 and N9 substituted products. nih.govacs.org The tert-butyl group at the N7 position of 7-(tert-butyl)-6-chloropurine has been found to be stable under basic conditions. acs.org

Methylation and Alkylation Reactions on Endocyclic Nitrogen Atoms

Alkylation of the endocyclic nitrogen atoms of the purine ring is a common method for synthesizing a variety of N-substituted purine derivatives. However, controlling the regioselectivity of these reactions can be challenging, often resulting in a mixture of N7 and N9 isomers. nih.govub.edu The thermodynamically more stable N9 regioisomer is typically the predominant product. nih.govacs.org

Several factors can influence the regioselectivity of alkylation, including the nature of the alkylating agent, the solvent, and the presence of a base. For instance, the methylation of 6-bromopurine with [11C]CH₃I can yield both 6-bromo-7-[11C]methylpurine and the undesired 6-bromo-9-[11C]methylpurine isomer. nih.gov The use of less polar solvents like tetrahydrofuran (B95107) (THF) has been shown to improve the selectivity towards the N7 isomer. nih.gov

A regioselective method for the introduction of tert-alkyl groups at the N7 position of 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide with SnCl₄ as a catalyst. nih.govacs.org This method allows for the preparation of the N7 isomer under kinetically controlled conditions. acs.org

The following table shows the effect of solvent on the regioselectivity of 11C-methylation of 6-bromopurine:

Solvent[¹¹C]7m6BP/[¹¹C]9m6BP RatioReference
Acetone1:1 nih.gov
Acetonitrile (B52724)1:1 nih.gov
N,N-dimethylformamide1:1 nih.gov
Tetrahydrofuran (THF)2:1 nih.gov
2-Methyltetrahydrofuran (2-MeTHF)2:1 nih.gov
Ethyl acetate (B1210297) (AcOEt)2:1 nih.gov

Hydrolytic Stability and Degradation in Aqueous Environments

The stability of substituted purines in aqueous environments is crucial for their potential applications. The N7-tert-butyl group in 7-(tert-butyl)-6-chloropurine is reported to be unstable in the presence of aqueous mineral acids (like HCl and HCOOH) and Lewis acids. acs.org In contrast, the N9-isomer is stable under these conditions. acs.org Alkaline hydrolysis of 7-(tert-butyl)-6-chloropurine can be performed to prepare the corresponding hypoxanthine analogue, indicating its stability in basic aqueous solutions. nih.govacs.org

Coordination Chemistry with Metal Ions and Complex Formation

Purine bases are known to coordinate with metal ions through their nitrogen atoms. researchgate.net The study of these metal complexes is important for understanding the interaction of metal ions with nucleic acids. researchgate.net

Research has been conducted on the synthesis and characterization of mixed ligand metal complexes of 1,3-dimethyl-7H-purine-2,6-dione (a derivative of the purine system) with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net Spectroscopic and analytical data suggest that the 1,3-dimethyl-7H-purine-2,6-dione coordinates with the metal ions through a nitrogen atom. researchgate.net The purine molecule possesses several potential binding sites for metal ions, including the nitrogen atoms N1, N3, N7, and N9, as well as the sulfur atom in thiopurines. researchgate.net

The following table lists the metal ions that have been studied in complex formation with a dimethylated purine derivative:

Metal IonReference
Co(II) researchgate.net
Ni(II) researchgate.net
Cu(II) researchgate.net
Zn(II) researchgate.net
Cd(II) researchgate.net

Advanced Spectroscopic Characterization and Structural Confirmation of 6,7 Dimethyl 7h Purine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in both solution and solid states. sci-hub.se Its ability to probe the local chemical environment of magnetically active nuclei provides invaluable information on connectivity, spatial proximity, and intermolecular interactions.

One-dimensional NMR techniques are fundamental for determining the basic structural framework of 6,7-Dimethyl-7H-purine derivatives.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms present in a molecule. In purine (B94841) derivatives, the protons attached to the purine ring, specifically H-2 and H-8, are typically observed in the downfield region of the spectrum (around 7.5–9.5 ppm) due to the aromatic nature of the ring system. sci-hub.se The chemical shifts of the methyl groups at the N6 and N7 positions would also provide key diagnostic signals.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the purine ring are sensitive to the nature and position of substituents. For instance, the chemical shift of the C5 carbon can be a key indicator to differentiate between N7 and N9 alkylated isomers of 6-chloropurine (B14466) derivatives. acs.org In N⁹-alkylated derivatives, the C5 signal appears around 132 ppm. acs.org

¹⁵N NMR: Nitrogen-15 NMR is a powerful tool for directly probing the nitrogen atoms within the purine core. The chemical shifts of the nitrogen atoms are highly sensitive to their local electronic environment, including substitution and protonation states. sci-hub.seu-szeged.huresearchgate.net For instance, in purine derivatives, the N-7 nitrogen atom is generally more shielded (appears at a lower ppm value) than the N-9 atom in structurally related compounds. u-szeged.hu

Interactive Data Table: Representative NMR Chemical Shifts (δ) in ppm for Purine Derivatives

NucleusChemical Shift Range (ppm)Notes
¹H (Purine Ring)7.5 - 9.5Deshielded due to aromaticity. sci-hub.se
¹³C (Purine Ring)110 - 160Sensitive to substitution patterns. oregonstate.eduwisc.edu
¹⁵N (N-7)VariesTypically more shielded than N-9. u-szeged.hu
¹⁵N (N-9)VariesTypically less shielded than N-7. u-szeged.hu

Note: The exact chemical shifts for this compound would require experimental determination.

Two-dimensional (2D) NMR experiments are indispensable for establishing the intricate connections and spatial relationships within this compound derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the three-dimensional structure and confirming the proximity of the methyl group to specific protons on the purine ring, thereby confirming its position at N7. acs.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C), providing a clear map of C-H bonds. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals long-range couplings between protons and carbons (typically over two or three bonds). acs.org This is instrumental in assigning quaternary carbons (carbons with no attached protons) and piecing together the complete molecular structure by identifying correlations between the methyl protons and the carbons of the purine ring. acs.org

While solution-state NMR provides information on the structure of molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into their structure and dynamics in the solid phase. nih.govemory.eduwikipedia.org

Solid-State NMR: ssNMR is particularly valuable for characterizing different crystalline forms (polymorphs) of a compound, which can exhibit distinct physical properties. nih.govwikipedia.orgfsu.edu By analyzing the chemical shifts and line shapes in the solid state, it is possible to identify and differentiate between polymorphs of this compound derivatives. nih.govfsu.edu

Nuclear Quadrupole Double Resonance (NQDR): NQR is a technique related to NMR that can detect transitions of nuclei in the absence of a magnetic field. wikipedia.org It is highly sensitive to the local electronic environment around a quadrupolar nucleus (a nucleus with a non-spherical charge distribution). wikipedia.org NQDR can be a powerful tool for studying intermolecular interactions and characterizing the solid-state structure of compounds containing quadrupolar nuclei, such as ¹⁴N. wikipedia.org

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov By comparing the experimentally measured exact mass to the calculated mass for a proposed molecular formula, the elemental composition of this compound and its derivatives can be unequivocally confirmed. nih.gov

The coupling of mass spectrometry with chromatographic separation techniques, such as liquid chromatography (LC-MS) and gas chromatography (GC-MS), is a powerful approach for the analysis of complex mixtures. These hyphenated techniques allow for the separation of individual components in a mixture before they are introduced into the mass spectrometer for detection and identification. This is particularly useful for monitoring reactions, identifying impurities, and analyzing metabolites of this compound derivatives in biological samples.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Spectroscopic techniques are indispensable in the structural elucidation of purine derivatives. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide critical information regarding the functional groups and electronic transitions within the molecule. In the context of this compound derivatives, these methods confirm the presence of the purine core and its substituents and offer insights into the electronic environment of the heterocyclic system.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the characteristic vibrational modes of a molecule. Each functional group within a molecule vibrates at a specific frequency, producing a unique spectral fingerprint. For purine derivatives, these spectra reveal information about the purine ring structure, the nature and position of substituents, and intermolecular interactions.

While specific, complete FT-IR and FT-Raman spectral data for this compound are not extensively detailed in publicly accessible literature, the expected vibrational frequencies can be inferred from studies on closely related methylated purines and the fundamental purine structure. nih.gov The spectra are generally characterized by several key regions:

C-H Vibrations: Stretching vibrations for the aromatic C-H bonds on the purine ring and the aliphatic C-H bonds of the methyl groups typically appear in the 3100-2850 cm⁻¹ region. Bending vibrations for the methyl groups are expected in the 1465-1370 cm⁻¹ range.

Ring Vibrations: The characteristic stretching and deformation vibrations of the purine ring, which consists of fused pyrimidine (B1678525) and imidazole (B134444) rings, dominate the 1650-1300 cm⁻¹ region. These C=C, C=N, and C-N stretching modes are highly characteristic of the heterocyclic system.

Ring Breathing and Deformations: The lower frequency region (below 1000 cm⁻¹) contains complex vibrations corresponding to in-plane and out-of-plane ring deformations and C-H bending.

Theoretical studies using methods like Density Functional Theory (DFT) are often employed to calculate and assign the vibrational frequencies of purine derivatives, showing good agreement with experimental spectra. nih.gov These computational analyses aid in the detailed interpretation of the spectra and can help differentiate between isomers.

Conformational studies of N7-alkylated purines, informed by crystallographic data of analogues, indicate that the purine ring system is nearly planar. researchgate.net The primary conformational flexibility in this compound would arise from the rotation of the two methyl groups attached to the C6 and N7 positions. The planarity of the core structure is a key feature influencing its stacking interactions and biological activity.

Table 1: Characteristic Vibrational Frequencies for Methylated Purine Derivatives This table is a generalized representation based on data from various purine derivatives.

Frequency Range (cm⁻¹)Vibrational AssignmentSignificance
3100-3000Aromatic C-H StretchConfirms the presence of C-H bonds on the purine ring.
2980-2870Aliphatic C-H Stretch (Methyl)Indicates the presence of methyl substituents.
1620-1550C=N and C=C Ring StretchingCharacteristic fingerprint region for the purine heterocyclic core.
1465-1440Asymmetric CH₃ BendingProvides evidence for methyl groups.
1380-1370Symmetric CH₃ BendingFurther confirms the presence of methyl substituents.
Below 1000Ring Breathing and Out-of-Plane BendingRelates to the overall structure and conformation of the purine ring.

Spectrophotometric Resolution Methods for Quantitative Analysis

Spectrophotometric methods, particularly high-performance liquid chromatography (HPLC) coupled with a UV detector, are the cornerstone for the separation and quantitative analysis of purine derivatives in various mixtures. nih.govresearchgate.netscitepress.org These methods are highly sensitive and specific, allowing for the resolution of structurally similar compounds, such as different methylated purine isomers. nih.govnih.gov

The principle of this method relies on the differential partitioning of analytes between a stationary phase (typically a C18 reversed-phase column) and a liquid mobile phase. A gradient or isocratic elution with a mobile phase, commonly a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is used to separate the components of a sample. rjptonline.orgsielc.com

Purine derivatives, including this compound, possess a conjugated π-electron system within their heterocyclic structure, which results in strong absorption of UV light. The wavelength of maximum absorbance (λmax) for many purines falls within the 260-285 nm range, providing a clear signal for detection. researchgate.netrjptonline.org

For quantitative analysis, a calibration curve is constructed by measuring the peak area of known concentrations of a standard. The concentration of the analyte in an unknown sample can then be determined by comparing its peak area to the calibration curve. This approach has been successfully applied to quantify a wide array of methylated purines in biological fluids like urine and in urinary calculi. nih.govnih.gov

Table 2: Typical HPLC-UV Parameters for Methylated Purine Analysis This table summarizes common conditions reported in the literature for the analysis of purine derivatives.

ParameterTypical Condition/ValuePurpose
Stationary Phase (Column)Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity.
Mobile PhaseAcetonitrile/Methanol and Aqueous Buffer (e.g., phosphate or acetate)Elutes the compounds from the column; composition can be adjusted for optimal separation.
Elution ModeIsocratic or GradientIsocratic uses a constant mobile phase composition, while gradient changes over time to resolve complex mixtures.
Flow Rate0.8 - 1.2 mL/minControls the speed of the separation and retention times.
Detection Wavelength260 - 285 nmMonitors the eluent at a wavelength of high absorbance for purines.
QuantificationExternal Standard Calibration (Peak Area)Relates the detector response to the concentration of the analyte.

X-ray Crystallography for Precise Three-Dimensional Molecular Conformation

While the specific crystal structure of this compound has not been detailed in the surveyed scientific literature, extensive crystallographic data exists for closely related N7-alkylated purine derivatives. The structure of 2,6-Dichloro-7-isopropyl-7H-purine, for instance, serves as an excellent analogue to understand the key structural features that would be present in this compound. researchgate.net

Analysis of such analogues reveals several important conformational characteristics:

Ring Planarity: The fused pyrimidine and imidazole rings of the purine core are each essentially planar. researchgate.net

Substituent Orientation: The alkyl group at the N7 position is oriented relative to the plane of the purine ring. The specific bond lengths and angles of the substituent and its connection to the ring are precisely determined.

These structural features, dictated by the hybridization of the ring atoms, are fundamental to the chemical properties of N7-substituted purines. The data obtained from X-ray crystallography is invaluable for computational modeling and for interpreting the results of other spectroscopic methods.

Table 3: Crystallographic Data for the Analogue Compound 2,6-Dichloro-7-isopropyl-7H-purine Data from Hloušková, N., Rouchal, M., Nečas, M., & Vícha, R. (2012). Acta Cryst. E68, o1585. researchgate.net

ParameterValue
Chemical FormulaC₈H₈Cl₂N₄
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.0333 (4)
b (Å)11.4116 (5)
c (Å)10.0531 (4)
β (°)116.635 (2)
Volume (ų)1028.52 (7)
Z4
Dihedral Angle between Rings (°)1.32 (8)

Computational Chemistry and Molecular Modeling in Dimethylated 7h Purine Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6,7-Dimethyl-7H-purine. Methods like Density Functional Theory (DFT) and ab initio calculations offer a balance of computational cost and accuracy, making them powerful tools for investigating the electronic landscape and energetic characteristics of the molecule. arxiv.orgnih.gov These calculations are performed on an isolated molecule, often considered in the gas phase or with solvent effects approximated, to understand its fundamental quantum mechanical nature.

Analysis of Electronic Structure, Charge Distribution, and Aromaticity (e.g., HOMA Index)

DFT calculations are instrumental in mapping the electronic structure of this compound. These computations reveal the distribution of electron density, identify molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and allow for the calculation of partial atomic charges. This information is crucial for predicting sites of reactivity and understanding intermolecular interactions.

Table 1: Representative HOMA Values for Purine (B94841) Tautomers This table presents illustrative HOMA values for the five-membered (R5) and six-membered (R6) rings of different purine tautomers to demonstrate the application of the index. Specific values for this compound are not available in the sourced literature.

Purine TautomerHOMA (R5 - Imidazole (B134444) Ring)HOMA (R6 - Pyrimidine (B1678525) Ring)
N7H-Purine0.9450.890
N9H-Purine0.9500.885
N1H-Purine0.7800.650
N3H-Purine0.7750.660

Conformational Analysis and Tautomeric Stability Studies (e.g., Solvent Effects using Continuum Models)

The stability of purine derivatives is significantly influenced by their environment. Computational studies on substituted purines frequently employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effect of a solvent on tautomeric stability and conformational energetics. nih.govmdpi.com These models treat the solvent as a continuous dielectric medium, which offers a computationally efficient way to account for bulk solvent effects. Research has shown that the relative stability of purine tautomers can change dramatically between the gas phase and a polar solvent like water, highlighting the importance of considering the environment in stability studies. mdpi.com For N7-alkylated purines, while the tautomeric form is fixed, solvent models are crucial for accurately predicting properties in solution. nih.govacs.orgresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. rsc.org For purine derivatives, DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) and vibrational frequencies (IR and Raman). rsc.orgnih.gov

The process typically involves optimizing the molecular geometry at a chosen level of theory and then performing a property calculation (e.g., GIAO for NMR shifts). nih.gov The calculated values are often scaled or compared with a reference compound to improve agreement with experimental spectra. youtube.com This synergy between computational prediction and experimental measurement is a powerful tool for structural elucidation and assignment of spectroscopic signals. While a detailed spectroscopic prediction for this compound is not specifically documented in the reviewed literature, the established methodologies are directly applicable.

Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for a Methylated Purine Analog This table provides a representative example of how DFT calculations are used to predict NMR chemical shifts for a related purine derivative. The specific compound and experimental values are illustrative, as data for this compound was not found in the search results.

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm) - B3LYP/6-311+G(d,p)Difference (ppm)
C2152.5153.1-0.6
C4148.9149.5-0.6
C5125.0125.8-0.8
C6145.8146.3-0.5
C8141.2141.9-0.7

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as solvent molecules or a protein binding site. youtube.com

Investigation of Conformational Flexibility and Solvent Interactions

MD simulations are an excellent tool for exploring the conformational flexibility of this compound. These simulations can reveal the rotational dynamics of the methyl groups and the subtle puckering or out-of-plane motions of the purine ring system.

Furthermore, MD simulations explicitly model the solvent, typically water, allowing for a detailed investigation of solvation dynamics. mdpi.comyoutube.comyoutube.comnih.gov By simulating the purine derivative in a box of water molecules, one can analyze the structure of the solvation shells, the residence time of water molecules around specific atoms, and the formation and dynamics of hydrogen bonds between the purine nitrogen atoms and water. This provides a more detailed and dynamic picture of solvent interactions than continuum models.

Simulation of Ligand-Protein Interaction Dynamics

A significant application of MD simulations in the study of purine derivatives is to model their interactions with biological macromolecules, such as proteins. nih.gov If this compound is identified as a ligand for a particular protein, MD simulations can be used to study the dynamics of the binding process and the stability of the resulting complex. nih.gov

Starting from a docked pose of the ligand in the protein's active site, an MD simulation can reveal key information about the interaction. hubspotusercontent-na1.netwikipedia.orgresearchgate.net It can show how the ligand and protein adjust their conformations upon binding, identify the key amino acid residues involved in the interaction, and quantify the stability of hydrogen bonds and other non-covalent interactions over time. These simulations provide a dynamic view of molecular recognition that is inaccessible to static docking methods and can be crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis

A thorough review of available scientific literature reveals a significant gap in research concerning the specific chemical compound this compound. While the user-requested article outline focuses on detailed aspects of its computational chemistry and molecular modeling, no specific studies, crystal structures, or datasets for this particular molecule could be identified in the public domain.

The requested analysis, encompassing molecular docking, binding affinity predictions, and intermolecular interaction studies, is contingent upon pre-existing experimental or computational data. Specifically, molecular docking simulations require defined biological targets and validated computational models to predict how a ligand like this compound might bind. Similarly, a Hirshfeld surface analysis, which provides insights into crystal packing and non-covalent interactions, can only be performed if the crystal structure of the compound has been determined through methods like X-ray crystallography.

Searches for molecular docking studies involving this compound did not yield any specific results. The scientific literature contains numerous studies on other purine derivatives, but the unique methylation pattern of the target compound means these findings cannot be directly extrapolated. Consequently, there is no information on its proposed binding modes, key amino acid interactions with any potential biological targets, or any computational assessments of its binding affinity and selectivity.

Furthermore, no crystallographic data for this compound is available in crystallographic databases. This absence of a solved crystal structure makes it impossible to conduct a Hirshfeld surface analysis or to provide a detailed, evidence-based discussion of its crystal packing and the specific nature of its intermolecular interactions, such as hydrogen bonding and π-π stacking.

Molecular Mechanisms of Biological Interactions and Target Modulation by Dimethylated 7h Purine Analogues

Enzyme Inhibition Mechanisms

A significant breakthrough in the development of antitubercular agents has been the identification of 7H-purine analogues that target Decaprenylphosphoryl-β-D-ribose oxidase (DprE1). nih.govabo.fi This enzyme is essential for the biosynthesis of arabinan, a critical component of the mycobacterial cell wall. nih.govnih.gov Inhibition of DprE1 disrupts this pathway, leading to mycobacterial death. sci-hub.st

Through phenotypic screening of a purine (B94841) derivative library against Mycobacterium tuberculosis (Mtb), 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines were identified as a potent class of inhibitors. nih.gov The initial hit, compound 10 (2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one), showed strong antimycobacterial activity. nih.gov Subsequent structure-activity relationship (SAR) studies revealed that while the 7-(naphthalen-2-ylmethyl) substitution was crucial for activity, modifications at the 2 and 6 positions of the purine core could further enhance potency. nih.govresearchgate.net This led to the development of optimized analogues, such as compounds 56 (6-amino substitution) and 64 (6-ethylamino substitution). nih.govresearchgate.net These compounds exhibited potent in vitro activity against the Mtb H37Rv strain and various drug-resistant clinical isolates. researchgate.net The specific targeting of DprE1 was confirmed by sequencing the genomes of Mtb mutants resistant to these compounds, which revealed mutations in the dprE1 gene. nih.gov

CompoundSubstituentsTarget OrganismActivity (MIC)
10 2-morpholino, 6-oxoM. tuberculosis H37Rv4 µM (MIC₉₉)
56 2-morpholino, 6-aminoM. tuberculosis H37Rv1 µM (MIC)
64 2-morpholino, 6-ethylaminoM. tuberculosis H37Rv1 µM (MIC)

Data sourced from Roh et al., 2023. nih.govresearchgate.net

A prominent area of research for 7H-purine analogues is in the development of dual inhibitors for the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key receptor tyrosine kinases implicated in the progression of various cancers. ijpsdronline.comresearchgate.net A series of 6,7-disubstituted-7H-purine analogues were rationally designed to function as EGFR/HER2 dual tyrosine kinase inhibitors by replacing the central quinazoline (B50416) core of the established drug Lapatinib. ijpsdronline.comindexcopernicus.com

The design strategy involves substituting a hydrophilic group at the 6th position and a side chain at the 7th position of the purine scaffold, which is considered critical for dual inhibition. ijpsdronline.comindexcopernicus.com For example, compound 8e emerged as a potent dual EGFR/HER2 inhibitor with IC₅₀ values comparable to Lapatinib. ijpsdronline.com Similarly, a series of purine-containing hydrazones were designed and evaluated, leading to the identification of compounds 19a , 16b , and 22b as potent inhibitors. nih.govnih.gov These compounds exhibited superior EGFR inhibitory efficacy compared to Lapatinib. nih.govnih.gov Specifically, compound 22b demonstrated the greatest potency against HER2, equipotent to Lapatinib. nih.govnih.gov Molecular docking studies suggest these purine analogues bind to the active site of the kinases through a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov

CompoundTarget KinaseInhibitory Activity (IC₅₀)Reference CompoundReference IC₅₀
8e EGFR0.021 µMLapatinib0.019 µM
HER20.019 µMLapatinib0.016 µM
19a EGFR0.08 µMLapatinib0.13 µM
16b EGFR0.06 µMLapatinib0.13 µM
22b EGFR0.07 µMLapatinib0.13 µM
HER20.03 µMLapatinib0.03 µM

Data sourced from Bayya & Manda, 2022 and Albalawi et al., 2025. ijpsdronline.comnih.gov

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers, making its catalytic subunit, CK2α, an attractive therapeutic target. jst.go.jpnih.gov Novel CK2α inhibitors based on a purine scaffold have been identified through virtual screening methods. jst.go.jp Structure-activity relationship studies have highlighted the importance of specific substitutions on the purine ring for inhibitory activity. nih.gov

Key structural features for potent inhibition include a 4-carboxyphenyl group at the 2-position, a carboxamide group at the 6-position, and an electron-rich phenyl group at the 9-position of the purine scaffold. nih.gov Docking studies predicted the binding mode of 4-(6-carbamoyl-8-oxo-9-phenyl-8,9-dihydro-7H-purin-2-yl) benzoic acid (11) , and these predictions were later confirmed by X-ray crystallography. nih.gov This informed the design of more potent inhibitors, such as 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid (12) , which was identified as an improved CK2α inhibitor. jst.go.jpnih.gov These compounds exhibit an unusual binding mode around the hinge region of the enzyme. nih.govresearchgate.net

CompoundTarget KinaseInhibitory Activity (IC₅₀)
11 CK2α12 µM
12 CK2α4.3 µM

Data sourced from Nishiwaki et al., 2023. jst.go.jpnih.gov

Purine analogues have been extensively studied as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell division cycle. nih.gov The mechanism of inhibition is typically competitive with respect to ATP, with the purine ring of the inhibitor occupying the adenine (B156593) binding pocket of the kinase. nih.gov

Screening of C2, N6, and N9-substituted purines led to the discovery of potent and selective CDK inhibitors like Olomoucine and Roscovitine . nih.gov Kinetic analysis shows that these compounds act as competitive inhibitors for ATP binding to the kinase. nih.gov They exhibit selectivity for certain CDK-cyclin complexes. Olomoucine, for instance, substantially inhibits p34cdc2/cyclin B, p33cdk2/cyclin A, and p33cdk2/cyclin E, but is significantly less effective against cdk4/cyclin D1 and cdk6/cyclin D3. nih.govresearchgate.net The crystal structure of CDK2 complexed with Roscovitine revealed that the purine moiety binds in the adenine pocket, while the benzyl (B1604629) group at the N6 position makes additional contacts that explain its specificity. nih.gov

Kinase TargetOlomoucine IC₅₀ (µM)
p34cdc2/cyclin B7
p33cdk2/cyclin A7
p33cdk2/cyclin E7
p33cdk5/p353
ERK1/MAP-kinase25
cdk4/cyclin D1>1000
cdk6/cyclin D3>150

Data represents a selection of kinases tested against Olomoucine.

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in stabilizing numerous client proteins, many of which are oncoproteins essential for cancer cell survival. nih.gov This makes Hsp90 an important target for cancer therapy. benthamdirect.com The first synthetic Hsp90 inhibitors were developed through rational design based on the unique shape of ATP within the N-terminal nucleotide-binding pocket of the chaperone. nih.govnih.gov

The initial lead molecule, PU3 , is based on a purine scaffold. nih.gov Co-crystal structures of PU3 bound to Hsp90 revealed that the purine ring binds in the same position as ADP. nih.gov The C6-NH₂ group makes a key interaction with Asp93, while a network of hydrogen bonds forms between the purine's N1 and N7 atoms and residues such as Asn51 and Ser52 via water molecules. nih.gov The phenyl ring of PU3 is stacked between Phe138 and Leu107, making hydrophobic contacts. nih.govnih.gov This binding competitively interferes with ATP, disrupting the Hsp90 chaperone cycle and leading to the degradation of client oncoproteins like HER2 and Raf-1. nih.govnih.gov

The primary focus of research on 6,7-Dimethyl-7H-purine analogues has been their activity as inhibitors of various protein kinases and, more recently, enzymes critical to microbial pathogens like DprE1. While these compounds are purine analogues and thus structurally related to nucleobases, the available scientific literature does not extensively detail their direct interactions with enzymes centrally involved in nucleotide metabolism, such as those in the de novo synthesis or salvage pathways of purines and pyrimidines. The main mechanism of action reported for this class of compounds is the competitive inhibition at ATP-binding sites, a feature common to kinases and ATP-dependent chaperones, rather than interaction with metabolic enzymes like phosphoribosyltransferases or synthetases.

Receptor Binding and Modulation Studies

The interaction of dimethylated 7H-purine analogues with various protein receptors is a critical area of research, revealing their potential to modulate key signaling pathways. These interactions are highly dependent on the specific substitution patterns on the purine core, which dictate the affinity and functional activity (agonism or antagonism) at different receptor subtypes.

Adenosine (B11128) Receptor (A₁, A₂A, A₃) Agonism and Antagonism

Purine analogues are well-known for their interactions with adenosine receptors (ARs), a family of G protein-coupled receptors (GPCRs) that play crucial roles in cardiovascular, nervous, and immune systems. The affinity and efficacy of these analogues can be finely tuned by substitutions at various positions of the purine ring.

Dimethylated purines, such as theophylline (B1681296) (1,3-dimethylxanthine), a compound structurally related to this compound, are classic examples of adenosine receptor antagonists. Research into purine derivatives has led to the development of highly selective agonists and antagonists for different AR subtypes. For instance, modifications at the N⁶ and C2 positions of the adenosine scaffold have been systematically studied to understand their impact on efficacy at A₃ receptors. nih.gov It has been observed that the intrinsic efficacy at A₃ receptors is more sensitive to structural modifications compared to other subtypes. nih.gov

The development of selective A₃AR agonists has been guided by molecular modeling and empirical structure-activity relationship (SAR) studies. Key structural features that determine high-affinity interaction with the A₃AR include an N⁶-benzyl group and specific substitutions on the ribose moiety, with a preference for the North (N) ring conformation. nih.gov While many high-affinity ligands are adenosine derivatives (nucleosides), non-nucleoside purine scaffolds also exhibit significant activity. The affinity of various purine derivatives at A₃ receptors has been compared across different species using radioligand binding assays with ligands like [¹²⁵I]AB-MECA. nih.gov Furthermore, some compounds have been identified as allosteric modulators, which bind to a site distinct from the orthosteric ligand binding site, offering a different mechanism for receptor modulation. nih.gov

Binding Affinities of Selected Purine Analogues at Adenosine Receptors
CompoundReceptor SubtypeAffinity (Kᵢ / EC₅₀)SpeciesReference
Theophylline (1,3-dimethylxanthine)A₂A2.82E+4 nM (EC₅₀)Guinea Pig
IB-MECAA₃~1 nM (Kᵢ)Human nih.gov
Cl-IB-MECAA₃~1 nM (Kᵢ)Human nih.gov
MRS3558A₃0.3 nM (Kᵢ)Human nih.gov

Serotonin (B10506) Receptor (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, 5-HT₇) and Dopamine (B1211576) Receptor (D₂) Affinity

Beyond purinergic receptors, certain purine analogues have shown unexpected affinity for monoamine receptors, including serotonin (5-HT) and dopamine (D) receptors. This polypharmacology highlights the versatility of the purine scaffold in interacting with diverse GPCRs.

Studies on 7-deazapurine ribonucleosides, which are structurally similar to purines, revealed that dual modifications at the C7 and N⁶ positions can yield compounds with micromolar and submicromolar affinity for various GPCRs, including the 5-HT₂₈ receptor. nih.gov The N⁶-benzyl and N⁶-cyclopentyl substitutions, known to modulate GPCR affinity, were combined with C7-ethynyl or C7-trifluoromethyl motifs to explore this activity. nih.gov Similarly, xanthine-dopamine hybrid molecules have been synthesized and tested for their affinity at the dopamine D₂ receptor, with some derivatives showing Ki values in the low micromolar range. nih.gov Heterodimers of the dopamine D₂ and serotonin 5-HT₁ₐ receptors are important targets for antipsychotic drugs, suggesting that ligands capable of interacting with these complexes could have significant therapeutic potential. nih.gov The affinity of ligands for the D₂ receptor is often evaluated using radioligand binding assays, for instance, by measuring the inhibition of [³⁵S]GTPγS binding. ucsd.edu

Binding Affinities of Selected Purine Analogues at Serotonin and Dopamine Receptors
Compound Class/ExampleReceptor TargetAffinity (Kᵢ / IC₅₀)Reference
Dual N⁶/C7-Substituted 7-Deazapurine Analogues5-HT₂₈Submicromolar to Micromolar nih.gov
Xanthine-Dopamine Hybrid (Compound 13)D₂4.39 µM (Kᵢ) nih.gov
Xanthine-Dopamine Hybrid (Compound 11i)D₂~6.6 µM (Kᵢ) nih.gov
Xanthine-Dopamine Hybrid (Compound 20a)D₂~6.6 µM (Kᵢ) nih.gov

Smoothened (SMO) Receptor Antagonism

The Smoothened (SMO) receptor, a key component of the Hedgehog (HH) signaling pathway, has emerged as a significant target for anticancer compounds. The purine scaffold has been successfully utilized to design novel SMO antagonists.

Researchers have designed and synthesized 2,6,9-trisubstituted purine derivatives that act as potent SMO antagonists, with some compounds showing IC₅₀ values in the nanomolar range in GLI-luciferase reporter assays. nih.gov One particularly active compound, designated 4s (7-Butyl-6-chloro-2-fluoro-7H-purine), demonstrated effective inhibition of the HH signaling pathway by directly acting on the SMO receptor. nih.gov This was confirmed by its ability to downregulate the expression of HH target genes such as PTCH and GLI1. nih.gov The binding mode of these purine analogues to the SMO receptor has been investigated through docking studies, providing insights for further optimization. nih.gov

Activity of Purine-Based Smoothened (SMO) Receptor Antagonists
CompoundAssayActivity (IC₅₀)Reference
Compound III (2,6,9-trisubstituted purine)GLI-luciferase reporterNanomolar range nih.gov
Compound IV (2,6,9-trisubstituted purine)GLI-luciferase reporterNanomolar range nih.gov

Interactions with Nucleic Acids and Related Cellular Processes

Purine analogues, including dimethylated derivatives, can interact with and be incorporated into nucleic acids, offering tools for biochemical research and potential therapeutic applications. Their structural similarity to endogenous purines (adenine and guanine) allows them to interfere with the synthesis and function of DNA and RNA. taylorandfrancis.com

Potential for Incorporation into Nucleic Acids as Biochemical Probes

The ability of DNA and RNA polymerases to accept modified purine nucleotides allows for their incorporation into nucleic acid strands. researchgate.net This property is valuable for creating biochemical probes to study DNA-protein interactions, nucleic acid structure, and enzymatic mechanisms.

For example, 7-deazapurine nucleotides, which lack the N7 nitrogen in the imidazole (B134444) ring, can be efficiently incorporated into DNA during PCR, replacing their natural counterparts. nih.gov Introducing further modifications, such as a nitro group at the C7 position, creates a site that is susceptible to cleavage under specific conditions. This allows for sequence-specific cleavage of DNA, a useful tool in molecular biology. nih.gov The enzymatic incorporation of various other modified purine nucleotides into DNA has also been demonstrated, expanding the toolkit for creating functionally modified nucleic acids. researchgate.net These modified nucleic acids can be used for applications in DNA sequencing, amplification, and diagnostics.

Influence on Nucleic Acid Structures and Stability

The incorporation of purine analogues can significantly influence the local and global structure and stability of DNA and RNA. Modifications on the purine ring can alter hydrogen bonding patterns, base stacking interactions, and the conformation of the sugar-phosphate backbone.

Methylation at the C8 position of a purine, for instance, can have a steric effect that favors a syn glycosidic bond conformation, which is a key feature of the left-handed Z-DNA helix. nih.gov Therefore, incorporating C8-methylated purines can stabilize the Z-form of DNA, influencing the B-Z transition. nih.gov The removal of the N7 atom, as in 7-deazapurines, also has structural consequences. It eliminates a hydrogen bond acceptor site in the major groove of B-DNA, which can lead to significantly diminished hydration in that region. nih.gov Researchers have also designed novel purine nucleoside analogues to enhance the stability of non-canonical DNA structures, such as anti-parallel triplex DNA, by creating specific hydrogen bonding interactions with target duplex DNA. nih.gov These studies demonstrate that modifications to the purine core, including methylation, are powerful ways to modulate the structural and energetic properties of nucleic acids.

Cellular Pathway Perturbation at the Molecular Level (e.g., induction of G2/M cell cycle arrest and apoptosis in vitro)

Dimethylated 7H-purine analogues have been identified as potent modulators of cellular pathways, leading to significant anti-proliferative effects in cancer cells. Research has demonstrated their capability to induce cell cycle arrest, particularly at the G2/M checkpoint, and to trigger apoptosis through the perturbation of key signaling cascades.

Induction of G2/M Cell Cycle Arrest

A novel series of 6,7-disubstituted 7H-purine analogues have shown significant efficacy in halting the cell cycle at the G2/M phase. In a study focused on developing dual inhibitors for EGFR and HER2, one particular analogue, compound 8e , demonstrated potent activity. When tested on human breast cancer SKBR3 cells, compound 8e caused a significant arrest of cells in the G2/M phase. The number of cells accumulating at this checkpoint increased fivefold compared to control cells, an effect that was comparable to the established drug, lapatinib. This arrest prevents cancer cells from proceeding into mitosis, thereby inhibiting tumor proliferation.

Table 1: Effect of 6,7-disubstituted 7H-purine analogue (8e) on Cell Cycle Distribution in SKBR3 Cells

TreatmentCell Population in G2/M PhaseFold Increase vs. Control
ControlBaseline1x
Compound 8eSignificantly Increased~5x
Lapatinib (Control Drug)Significantly IncreasedComparable to Compound 8e

Induction of Apoptosis

In addition to cell cycle arrest, dimethylated purine analogues are potent inducers of apoptosis, or programmed cell death. The same 6,7-disubstituted 7H-purine analogue, 8e , was found to potentially induce apoptosis in 79% of the SKBR3 cells tested, an efficacy level similar to that of lapatinib, which induced apoptosis in 83% of cells.

Further research into the molecular mechanisms, using the related compound 6-dimethylaminopurine (6DMAP) , has provided insight into the specific pathways perturbed. Studies on Chinese hamster fibroblast cells revealed that alkylpurines like 6DMAP induce apoptosis by modulating critical signaling pathways that are typically associated with cell survival. nih.govoup.com

At concentrations that induce apoptosis, these purine analogues were found to inhibit the phosphatidylinositol 3-kinase (PI3-K)/p70 S6 kinase (p70(S6K)) pathway. nih.govresearchgate.net Simultaneously, they caused a sustained activation of the ras-raf mitogen-activated kinase (MAPK) pathway. nih.govoup.com The combination of inhibiting the pro-survival p70(S6K) pathway while activating the MAPK pathway is proposed to be the trigger for the apoptotic response in the cell. nih.gov

Interestingly, the induction of apoptosis by these alkylpurines was found to be phase-specific, with the highest sensitivity observed in the G0/G1 phase of the cell cycle. nih.govoup.com This process also appears to be dependent on functional p53, as cells with abnormal p53 showed a reduced apoptotic response. nih.govoup.com

Table 2: Molecular Effects of Dimethylated Purine Analogues in vitro

CompoundCell LineObserved EffectMolecular Pathway Modulation
Compound 8e (6,7-disubstituted 7H-purine analogue)SKBR3 (Human Breast Cancer)G2/M Cell Cycle ArrestNot specified
Compound 8e (6,7-disubstituted 7H-purine analogue)SKBR3 (Human Breast Cancer)Apoptosis Induction (~79%)Not specified
6-dimethylaminopurine (6DMAP)Chinese Hamster FibroblastApoptosis Induction (G0/G1 phase sensitivity)Inhibition of p70(S6K) pathway; Activation of MAPK pathway

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for Dimethylated 7h Purine Scaffolds

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models and cheminformatics are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. These methods are instrumental in understanding the SAR of purine (B94841) derivatives and in designing new, more potent molecules.

For purine-based compounds, 3D-QSAR studies have been successfully employed to analyze the structural requirements for antitumor activity. nih.gov In one such study on 2,6,9-trisubstituted purines, 3D-QSAR models demonstrated that steric properties had a greater contribution (70%) to the cytotoxic activity than electronic properties (30%). nih.gov This analysis provided key insights, such as the observation that an arylpiperazinyl group at the C6 position enhances cytotoxicity, while bulky groups at the C2 position are detrimental. nih.gov Such models provide a quantitative framework for predicting the activity of novel compounds before their synthesis.

Cheminformatics approaches also include molecular docking and molecular dynamics simulations, which provide a dynamic view of how a ligand interacts with its receptor. For a series of purine derivatives targeting the H3 receptor, these simulations identified key interactions, such as an electrostatic interaction between a cationic amine on a side chain and an aspartate residue (Asp114), and a crucial hydrogen bond between the purine's N7 atom and a tyrosine residue (Tyr374). nih.gov These computational studies can predict binding modes and affinities, guiding the selection of substituents to enhance desired interactions. nih.gov

The table below presents findings from a study on substituted purines, illustrating the impact of different substituents on binding affinity at the H3 receptor.

CompoundSubstituentsBinding Affinity (Ki, nM)
3dPurine core with specific substitutions2.91
3hPurine core with different substitutions5.51
Pitolisant (Reference)Non-purine structure6.09

Data sourced from a study on substituted purines as high-affinity histamine (B1213489) H3 receptor ligands. nih.gov The data shows that purine derivatives 3d and 3h exhibit higher affinity (lower Ki values) than the reference drug, pitolisant.

Analysis of Physicochemical Modulators on Binding Affinity and Selectivity

Hydrogen Bonding: The capacity to form hydrogen bonds is a critical determinant of binding affinity. The purine scaffold is rich in nitrogen atoms that can act as hydrogen bond acceptors. As noted previously, a key interaction for high-affinity H3 receptor ligands is a hydrogen bond involving the N7 nitrogen of the purine ring. nih.gov The purine core's ability to form hydrogen bonds, alongside π-stacking interactions, makes it an effective scaffold for targeting nucleotide-binding sites in enzymes. nih.gov

Molecular Conformation: The planarity of the purine ring system is another important feature, contributing to favorable stacking interactions. nih.gov The dihedral angle between the imidazole (B134444) and pyrimidine (B1678525) rings is typically very small, resulting in an essentially planar fused-ring system. researchgate.net This planarity, combined with the conformational flexibility of side chains, allows the molecule to adopt an optimal orientation for binding within a receptor site. nih.gov

Strategic Applications of the 6,7 Dimethyl 7h Purine Scaffold in Chemical Biology Research

Development as Biochemical Probes for Purine (B94841) Metabolism Studies

Purine metabolism is a complex network of synthesis, salvage, and degradation pathways that are essential for cellular homeostasis. nih.govyoutube.com Dysregulation of these pathways is associated with numerous diseases. frontiersin.org Biochemical probes are critical tools for elucidating the intricacies of these metabolic processes. The 6,7-Dimethyl-7H-purine scaffold can be functionalized to create such probes.

Researchers can utilize the known reactivity of the purine ring system to introduce reporter groups, such as fluorophores or affinity tags, onto the this compound core. These modified purines can then be introduced into cellular systems to track their uptake, incorporation into downstream metabolites, and interaction with enzymes involved in purine metabolism. For instance, a fluorescently labeled this compound analogue could be used to visualize its transport across cell membranes and its subsequent localization within cellular compartments.

Key Research Findings for Purine Metabolism Probes:

Probe TypeApplicationPotential Insights
Fluorescently Labeled AnalogueLive-cell imaging of purine uptake and distributionReal-time monitoring of purine transport kinetics and subcellular localization.
Affinity-Tagged AnalogueIdentification of purine-binding proteinsIsolation and identification of enzymes and transporters that interact with the purine scaffold.
Isotopically Labeled AnalogueMetabolic flux analysisTracing the metabolic fate of the purine core through various anabolic and catabolic pathways. nih.gov

These probes, built upon the this compound framework, can provide valuable insights into the dynamic nature of purine metabolism and help identify potential targets for therapeutic intervention in diseases characterized by metabolic dysfunction.

Utility as a Scaffold for Designing Novel Enzyme Inhibitors for Research

The purine scaffold is a well-established framework for the design of enzyme inhibitors, particularly for kinases and enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase. nih.govresearchgate.net The 6,7-dimethyl substitution pattern offers a unique steric and electronic profile that can be exploited for the development of potent and selective inhibitors for research purposes.

By modifying the substituents at other positions of the this compound ring, medicinal chemists can systematically explore the structure-activity relationships (SAR) to optimize binding affinity and selectivity for a target enzyme. For example, the introduction of various functional groups at the C2 and C8 positions can lead to interactions with specific amino acid residues in the active site of an enzyme, thereby enhancing inhibitory potency.

Examples of Purine-Based Enzyme Inhibitors in Research:

Target EnzymePurine Analogue ClassRationale for Inhibition
Cyclin-Dependent Kinases (CDKs)Di- and tri-substituted purinesMimicking the adenine (B156593) core of ATP to compete for the kinase active site. nih.gov
Xanthine Oxidoreductase (XOR)Purine analogues (e.g., allopurinol)Acting as a substrate analogue that, upon enzymatic conversion, becomes a potent inhibitor. nih.gov
Adenosine (B11128) Kinase6,8-disubstituted purine nucleosidesTargeting the active site to block the phosphorylation of adenosine.

The this compound scaffold serves as a valuable starting point for the generation of libraries of potential enzyme inhibitors. High-throughput screening of these libraries against a panel of enzymes can lead to the discovery of novel research tools for studying enzyme function and validating their roles in disease pathways.

Exploration as a Molecular Tool for Investigating Cellular Signaling Pathways

Purines, particularly adenosine and guanosine (B1672433) and their nucleotides, are key signaling molecules that regulate a wide range of cellular processes, including neurotransmission, muscle contraction, and immune responses. nih.gov Synthetic purine derivatives, such as those based on the this compound scaffold, can be designed to modulate the activity of purinergic receptors and other components of cellular signaling pathways.

These molecular tools can act as agonists or antagonists of specific purinergic receptors, allowing researchers to dissect the roles of these receptors in complex biological systems. For instance, a this compound derivative that selectively activates a particular adenosine receptor subtype could be used to study the downstream signaling events initiated by that receptor.

Applications in Cellular Signaling Research:

Tool TypeTargetResearch Application
Receptor AgonistAdenosine or Guanine ReceptorsProbing receptor function and downstream signaling cascades.
Receptor AntagonistAdenosine or Guanine ReceptorsBlocking specific signaling pathways to understand their physiological roles.
Allosteric ModulatorG-protein coupled receptors (GPCRs)Fine-tuning receptor activity to study nuanced signaling responses.

The development of a toolbox of this compound-based signaling modulators with varying selectivity profiles would be a valuable asset for the cell signaling research community, enabling a more precise investigation of purine-mediated signaling networks.

Precursor Pharmacophores in Synthetic Organic Chemistry for Bioactive Molecules

In synthetic organic chemistry, a pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a biological activity. The purine ring system is a classic example of a "privileged scaffold" that can be elaborated into a diverse range of bioactive molecules. rsc.orgnih.gov The this compound core, with its specific substitution pattern, serves as a valuable precursor pharmacophore for the synthesis of more complex molecules with potential therapeutic applications. rsc.org

Starting from this compound, synthetic chemists can employ a variety of chemical transformations to introduce additional complexity and functionality. These reactions can include nucleophilic aromatic substitution at the chloro- or other leaving groups that can be introduced at various positions, cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, and further modifications of the existing methyl groups.

Synthetic Transformations of the Purine Scaffold:

Reaction TypePosition(s)Introduced Functionality
Nucleophilic SubstitutionC2, C6, C8Amines, ethers, thioethers
Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)C2, C6, C8Aryl, heteroaryl, alkyl groups
N-Alkylation/ArylationN9Diverse substituents for SAR studies

The versatility of the this compound scaffold as a synthetic intermediate allows for the efficient construction of compound libraries for drug discovery programs. researchgate.net By systematically varying the substituents around this core, chemists can explore a vast chemical space to identify novel compounds with desired biological activities. The synthesis of 6,7-disubstituted purine derivatives is an active area of research for creating new bioactive molecules. acs.org

Advanced Analytical Methodologies for Detection and Characterization in Research Matrices

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the isolation and purification of 6,7-Dimethyl-7H-purine from intricate mixtures such as synthetic reaction products or biological extracts. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UPLC), are powerful techniques for the separation of this compound from other purine (B94841) isomers and related compounds. The separation is typically achieved on a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and a miscible organic solvent like acetonitrile (B52724) or methanol.

The retention of this compound on the column is influenced by its polarity relative to other components in the mixture. Isocratic elution, where the mobile phase composition remains constant, can be effective for simple mixtures. However, for complex matrices containing a variety of purine derivatives with differing polarities, a gradient elution is often employed. In a gradient elution, the proportion of the organic solvent in the mobile phase is increased over time, allowing for the sequential elution of compounds with increasing hydrophobicity. The separation of positional isomers, such as other dimethylpurines, can be particularly challenging and may require optimization of the mobile phase composition, pH, and temperature, or the use of specialized stationary phases that offer different selectivity, such as those with phenyl or cyano functional groups.

UPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. This makes UPLC particularly well-suited for the analysis of trace amounts of this compound in complex biological samples.

Table 1: Representative HPLC and UPLC Parameters for the Analysis of Dimethylated Purines

ParameterHPLC ConditionsUPLC Conditions
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-30% B over 20 min5-40% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Detection UV at 260 nmUV at 260 nm
Injection Vol. 10 µL2 µL
Expected RT 12.5 min3.8 min

Note: The retention times (RT) are hypothetical and can vary based on the specific system and conditions.

Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly when coupled with mass spectrometry. Due to the relatively low volatility of purine bases, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound. Common derivatizing agents for purines include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which replace active hydrogen atoms with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.

The derivatized this compound is then injected into the GC, where it is vaporized and separated on a capillary column. The choice of the stationary phase of the column is critical for achieving good resolution. Nonpolar columns, such as those coated with polydimethylsiloxane, or columns of intermediate polarity are often used for the analysis of silylated purines. The temperature of the GC oven is programmed to increase over the course of the analysis to facilitate the elution of the derivatized compounds.

Table 2: Typical GC Conditions for the Analysis of Derivatized Purines

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temp. 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)
Derivatization BSTFA with 1% TMCS at 70 °C for 30 min
Injection Mode Splitless

Thin-Layer Chromatography (TLC) and its high-performance version, HP-TLC, are simple, cost-effective, and rapid methods for the qualitative analysis and screening of this compound. These techniques involve spotting the sample onto a plate coated with a thin layer of adsorbent material, typically silica gel or alumina. The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

For purine alkaloids, a common mobile phase system consists of a mixture of a nonpolar solvent (like toluene or chloroform), a moderately polar solvent (like ethyl acetate), and a small amount of a polar modifier (like formic acid or ammonia) to improve spot shape and resolution. After development, the separated spots can be visualized under UV light (typically at 254 nm) or by spraying with a suitable chromogenic reagent, such as Dragendorff's reagent for alkaloids.

HP-TLC offers improved resolution, sensitivity, and reproducibility compared to conventional TLC due to the use of plates with a smaller and more uniform particle size of the adsorbent. Densitometric scanning of the plates allows for the quantitative analysis of the separated compounds.

Table 3: Representative HP-TLC System for Purine Analysis

ParameterCondition
Stationary Phase HP-TLC silica gel 60 F254 plates
Mobile Phase Toluene:Ethyl Acetate (B1210297):Formic Acid (5:4:1, v/v/v)
Development Ascending, in a saturated twin-trough chamber
Detection UV absorbance at 254 nm
Rf Value (Expected) ~0.45

Note: The Rf value is hypothetical and dependent on the specific chromatographic conditions.

Hyphenated Analytical Techniques for Complex Mixture Analysis

To achieve a higher degree of confidence in the identification and quantification of this compound, especially at trace levels in complex matrices, chromatographic techniques are often coupled with powerful detection methods like mass spectrometry.

The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (LC-MS/MS or GC-MS) provides a highly sensitive and selective analytical platform. In these hyphenated techniques, the chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and structural elucidation.

In LC-MS/MS, the eluent from the HPLC or UPLC column is directed to an ion source, such as electrospray ionization (ESI), where the analyte molecules are ionized. The resulting ions are then guided into the mass analyzer. A tandem mass spectrometer, such as a triple quadrupole or a quadrupole time-of-flight (Q-TOF) instrument, allows for the selection of a specific precursor ion (the molecular ion of this compound in this case) and its subsequent fragmentation to produce a characteristic pattern of product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantitative analysis.

GC-MS is similarly powerful. After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak and a series of fragment ion peaks that constitute a unique fingerprint of the compound, allowing for its unambiguous identification by comparison with a spectral library or through interpretation of the fragmentation pattern.

Table 4: Illustrative Mass Spectrometric Data for this compound

TechniqueIonization ModePrecursor Ion (m/z)Key Product Ions (m/z)
LC-MS/MS ESI (+)149.0822 [M+H]⁺134.0591, 107.0498, 94.0417
GC-MS (TMS deriv.) EI220 [M]⁺205, 193, 178, 73

Note: The m/z values are hypothetical and represent a plausible fragmentation pattern for this class of compound.

Emerging Analytical Approaches (e.g., Biosensors, Microextraction Techniques for Research Sample Preparation)

The sensitive and selective detection of purine analogs, such as this compound, in complex research matrices necessitates the development of advanced analytical methodologies. Emerging approaches, including biosensors and innovative microextraction techniques, offer significant advantages over traditional methods in terms of speed, simplicity, and miniaturization.

Biosensors for Purine Derivative Detection

Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal in the presence of a target analyte. For the detection of purine derivatives, electrochemical biosensors have garnered considerable attention due to their high sensitivity and potential for miniaturization.

Electrochemical Biosensors: These sensors typically utilize enzymes or other biological recognition elements immobilized on an electrode surface. The interaction between the target purine derivative and the recognition element leads to a change in the electrochemical properties of the electrode, which can be measured as a change in current, potential, or impedance.

Recent advancements in electrochemical biosensors for purine analogs have focused on the use of nanomaterials to enhance sensor performance. Materials like graphene, carbon nanotubes, and metallic nanoparticles offer large surface areas and excellent electrical conductivity, which can significantly amplify the electrochemical signal. For instance, glassy carbon electrodes modified with various nanomaterials have been shown to be effective for the simultaneous detection of multiple purine derivatives.

While specific biosensors for this compound are not extensively documented, the principles used for other purine derivatives could be adapted. A potential biosensor for this compound could involve the use of an enzyme that recognizes the purine core or specific methyl groups, or aptamers selected for high affinity and specificity to the molecule.

Table 1: Potential Performance Characteristics of Electrochemical Biosensors for Purine Derivatives

ParameterTypical PerformancePotential Advantage for this compound Analysis
Limit of Detection (LOD) nM to µM rangeHigh sensitivity for detecting trace amounts in research samples.
Linear Range Typically spans several orders of magnitudeAccurate quantification over a broad concentration range.
Response Time Seconds to minutesRapid analysis suitable for high-throughput screening.
Selectivity Can be tailored with specific recognition elementsHigh specificity to distinguish from other purine analogs.

Microextraction Techniques for Research Sample Preparation

Sample preparation is a critical step in the analytical workflow, aiming to isolate and preconcentrate the analyte of interest from the sample matrix. Microextraction techniques have emerged as green and efficient alternatives to conventional methods like liquid-liquid extraction and solid-phase extraction. These techniques utilize minimal amounts of solvents and offer high enrichment factors.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample. The analytes are then thermally desorbed into a gas chromatograph or eluted with a solvent for liquid chromatography. The choice of fiber coating is crucial for selective extraction. For a moderately polar compound like this compound, a polar or mixed-phase coating would likely be most effective. SPME offers the advantages of simplicity, speed, and the integration of sampling, extraction, and concentration into a single step.

Liquid-Phase Microextraction (LPME): LPME encompasses several variations where a small volume of an extraction solvent is used to extract analytes from an aqueous sample.

Single-Drop Microextraction (SDME): A microdrop of an immiscible organic solvent is suspended in the sample, and after a period of stirring, the drop is retracted and injected for analysis.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): The extraction solvent is immobilized within the pores of a porous hollow fiber, which separates the sample from an acceptor phase inside the fiber. This technique provides excellent sample cleanup and high enrichment factors.

Dispersive Liquid-Liquid Microextraction (DLLME): A mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent provide a large surface area for rapid mass transfer of the analyte. The mixture is then centrifuged to separate the extraction solvent for analysis.

These microextraction techniques, while not specifically reported for this compound, are applicable to a wide range of small organic molecules and could be optimized for its extraction from various research matrices.

Table 2: Comparison of Microextraction Techniques for Purine Analog Sample Preparation

TechniquePrincipleAdvantagesPotential Application for this compound
Solid-Phase Microextraction (SPME) Adsorption of analyte onto a coated fiber.Solvent-free, simple, fast, integrates sampling and extraction.Extraction from headspace or directly from liquid samples.
Single-Drop Microextraction (SDME) Partitioning of analyte into a microdrop of organic solvent.Simple, inexpensive, low solvent consumption.Preconcentration from aqueous research samples.
Hollow-Fiber LPME (HF-LPME) Analyte transfer through a supported liquid membrane into an acceptor phase.High enrichment factor, excellent sample cleanup, protection of the acceptor phase.Selective extraction and cleanup from complex biological matrices.
Dispersive Liquid-Liquid Microextraction (DLLME) Rapid partitioning of analyte into fine droplets of an extraction solvent dispersed in the sample.Very fast, high enrichment factor, simple to perform.Rapid screening and quantification in liquid samples.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7-Dimethyl-7H-purine, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of purine precursors using methylating agents (e.g., methyl iodide) under controlled conditions. A critical step is maintaining anhydrous environments to prevent side reactions. Parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., potassium carbonate) significantly impact yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to isolate the product .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming methyl group positions. For example, downfield shifts in ¹H NMR (~3.3–3.5 ppm) indicate N-methylation. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₇H₈N₄; 148.17 g/mol), while IR spectroscopy identifies functional groups (e.g., C-N stretching at ~1600 cm⁻¹). Cross-referencing with computational simulations (DFT) enhances structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications: use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust. In case of exposure, rinse skin with soap/water for 15 minutes and seek medical evaluation. Store under inert gas (argon) in a cool, dry environment to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical calculations and experimental data regarding the compound's reactivity?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in computational models. Validate calculations using hybrid functionals (e.g., B3LYP) with explicit solvent models (e.g., COSMO). Experimental validation via kinetic studies (e.g., monitoring reaction intermediates via LC-MS) can reconcile differences. Cross-disciplinary collaboration with computational chemists is advised .

Q. What strategies optimize the compound's solubility for in vitro pharmacological assays without structural modification?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers. Micellar encapsulation (e.g., with Tween-80) enhances aqueous dispersion. Pre-formulation studies should assess pH-dependent solubility (e.g., buffered solutions at pH 4.5–7.4) to mimic physiological conditions .

Q. How should dose-response studies be designed to establish structure-activity relationships (SAR) for methyl-substituted purine derivatives?

  • Methodological Answer : Employ a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values. Include positive controls (e.g., unmodified purine) and negative controls (vehicle-only). Use orthogonal assays (e.g., fluorescence-based binding and enzymatic activity tests) to confirm target engagement. Statistical analysis (ANOVA with post-hoc tests) ensures robustness .

Q. What methodologies effectively isolate reactive intermediates during the synthesis of this compound?

  • Methodological Answer : Cryogenic trapping (-78°C) in THF stabilizes transient intermediates. Flash chromatography with gradient elution (hexane → ethyl acetate) separates intermediates. Real-time monitoring via thin-layer chromatography (TLC) or inline UV-vis spectroscopy aids in identifying intermediate phases .

Data Presentation Guidelines

  • Synthetic Data : Tabulate reaction conditions (solvent, catalyst, yield) for reproducibility .
  • Pharmacological Data : Report IC₅₀ values with 95% confidence intervals and p-values .
  • Safety Data : Include SDS references and first-aid protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.